molecular formula C33H42N8O10S2 B12429097 H-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-OH

H-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-OH

Cat. No.: B12429097
M. Wt: 774.9 g/mol
InChI Key: ICSANXSPLDFBSA-OOPVGHQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound H-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-OH is a peptide consisting of six amino acids: cysteine, tyrosine, phenylalanine, glutamine, asparagine, and another cysteine. This peptide is notable for its disulfide bond between the two cysteine residues, which can significantly influence its structure and function. Peptides like this one are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, increasing efficiency and consistency. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-OH: can undergo various chemical reactions, including:

    Oxidation: The thiol groups of cysteine residues can form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: Functional groups on the amino acids can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups to disulfides.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents can be used depending on the desired modification, such as alkylating agents for thiol groups.

Major Products

The major products of these reactions include:

    Disulfide-bonded peptides: Formed through oxidation.

    Reduced peptides: Resulting from the reduction of disulfide bonds.

    Modified peptides: Created through substitution reactions.

Scientific Research Applications

H-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-OH: has several applications in scientific research:

    Chemistry: Used as a model peptide to study disulfide bond formation and stability.

    Biology: Investigated for its potential role in protein-protein interactions and signaling pathways.

    Medicine: Explored for therapeutic applications, such as in the design of peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of H-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-OH involves its ability to form disulfide bonds, which can stabilize its structure and influence its interactions with other molecules. The peptide can interact with specific molecular targets, such as enzymes or receptors, through its amino acid residues and disulfide bonds. These interactions can modulate various biological pathways and processes.

Comparison with Similar Compounds

H-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-OH: can be compared to other disulfide-bonded peptides, such as:

    Oxytocin: A neurohypophysial peptide hormone with a similar disulfide bond structure.

    Vasopressin: Another peptide hormone with a disulfide bond, involved in water retention and blood pressure regulation.

The uniqueness of This compound lies in its specific amino acid sequence and the potential biological activities associated with this sequence. Its applications in research and industry highlight its versatility and importance in various fields.

Properties

Molecular Formula

C33H42N8O10S2

Molecular Weight

774.9 g/mol

IUPAC Name

(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid

InChI

InChI=1S/C33H42N8O10S2/c34-20-15-52-53-16-25(33(50)51)41-32(49)24(14-27(36)44)40-29(46)21(10-11-26(35)43)37-30(47)23(12-17-4-2-1-3-5-17)39-31(48)22(38-28(20)45)13-18-6-8-19(42)9-7-18/h1-9,20-25,42H,10-16,34H2,(H2,35,43)(H2,36,44)(H,37,47)(H,38,45)(H,39,48)(H,40,46)(H,41,49)(H,50,51)/t20-,21-,22-,23-,24-,25-/m0/s1

InChI Key

ICSANXSPLDFBSA-OOPVGHQCSA-N

Isomeric SMILES

C1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)O)CC(=O)N)CCC(=O)N)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N

Canonical SMILES

C1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)O)CC(=O)N)CCC(=O)N)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.